N-[2-(4-chlorophenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of Compound X involves several steps, including condensation reactions, cyclization, and functional group modifications. Researchers have explored various synthetic routes to obtain this compound, aiming for high yields and purity. Detailed studies on the synthetic pathways are available in the literature .
Scientific Research Applications
Chemical Synthesis and Structural Analysis Research into compounds structurally related to N-[2-(4-chlorophenyl)ethyl]-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine focuses on their synthesis, chemical properties, and potential applications. A pivotal aspect is the exploration of synthetic routes to create derivatives with varying substituents, aiming to investigate the impact on biological activity and structural stability. For instance, studies have detailed the synthesis of similar pyrimidine derivatives, examining their crystal structure and evaluating their anticancer activities. This includes the development of methods to synthesize compounds with potential as monoamine oxidase inhibitors, highlighting the relevance in medicinal chemistry (C. Ding & R. Silverman, 1993; Lu Jiu-fu et al., 2015).
Biological and Pharmacological Activities Derivatives similar to the specified compound have been synthesized and evaluated for their biological and pharmacological properties. Research has been conducted on the synthesis of novel pyrimidine derivatives, assessing their antimicrobial and anticancer efficacy. These studies underline the importance of structural modifications to enhance biological activity and provide insights into the therapeutic potential of such compounds (H. Hafez et al., 2016; P. He et al., 2014).
Antiproliferative Activity and Molecular Docking Studies Investigations into compounds with a similar structure to this compound include assessments of antiproliferative activity against cancer cell lines. These studies often incorporate molecular docking to understand the interaction between the synthesized compounds and target proteins, aiming to elucidate mechanisms of action and improve the design of potential therapeutic agents (Pei Huang et al., 2020).
Mechanism of Action
Target of Action
The primary target of this compound is Cyt-bd , a component of the electron transport chain in mycobacterial strains . This target plays a crucial role in energy production within the cell.
Mode of Action
The compound interacts with its target, Cyt-bd, by inhibiting its function . This inhibition disrupts the normal flow of electrons within the electron transport chain, leading to a decrease in ATP production .
Biochemical Pathways
The affected pathway is the electron transport chain, specifically the portion involving Cyt-bd . Downstream effects of this disruption include a decrease in ATP production, which can lead to cell death due to energy deprivation .
Result of Action
The molecular effect of the compound’s action is the inhibition of Cyt-bd, leading to a decrease in ATP production . On a cellular level, this can lead to cell death as the cell is unable to produce the energy it needs to survive .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, physical and mechanical processes such as heating, pouring, spraying, spills, and evaporation from large surface areas can increase the risk of exposure . Furthermore, the function of the mycobacterial Cyt-bd under various physiological conditions can be interrogated using this compound .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O/c1-33-23-13-11-22(12-14-23)32-17-24(20-5-3-2-4-6-20)25-26(30-18-31-27(25)32)29-16-15-19-7-9-21(28)10-8-19/h2-14,17-18H,15-16H2,1H3,(H,29,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLQWVNMAPKHSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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